molecular formula C11H16ClNO3 B016213 2-Amino-3',4'-dimethoxypropiophenone hydrochloride CAS No. 90253-98-8

2-Amino-3',4'-dimethoxypropiophenone hydrochloride

Cat. No. B016213
CAS RN: 90253-98-8
M. Wt: 245.7 g/mol
InChI Key: CFRSIBSRFOZTSN-UHFFFAOYSA-N
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Description

2-Amino-3,4'-dimethoxypropiophenone hydrochloride (2-Amino-3,4'-DMPD-HCl) is a synthetic compound with a variety of potential applications in scientific research. It is an aniline derivative of the phenylpropanone class of compounds, and is used in the synthesis of various organic compounds. This compound has been studied in a range of scientific research applications, including as a novel antifungal agent, a potential drug for treating cancer, and a potential therapeutic agent for Alzheimer’s disease.

Scientific Research Applications

  • Asymmetric Hydrogenation Catalyst : A study developed a simple and safe asymmetric hydrogenation catalyst system for the enantiomerically pure preparation of compounds like (S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid (O'reilly, Derwin, & Lin, 1990).

  • Safety in Hair Dyes : Research on related compounds, such as 2-Amino-6-Chloro-4-Nitrophenol hydrochloride, suggests its safety for use in hair dyes (Andersen, 1997).

  • Antibiotic Potential : The enzyme 2-aminophenol 1,6-dioxygenase shows promise as a new antibiotic for nitrobenzene degradation (Lendenmann & Spain, 1996).

  • Antimicrobial and Antidiabetic Properties : 4-aminophenol derivatives exhibit broad-spectrum antimicrobial and antidiabetic activities, indicating potential pharmaceutical and food additive uses (Rafique et al., 2022).

  • Photoluminescent Materials : The electrooxidation of related compounds produces new classes of photoluminescent materials (Ekinci, Horasan, Altundas, & Demir, 2000).

  • Anti-inflammatory Applications : Certain derivatives, such as 2'-hydroxychalcones and flavones, demonstrate potential as topical anti-inflammatory agents (Ballesteros et al., 1995).

  • Cancer Research : Novel compounds, like lawsone-derived ones, show antiproliferative properties against cancer cells (Kathawate et al., 2014).

  • Antiparasitic Potential : BAL-derived compounds demonstrate promising trypanocidal and spirochetocidal activity, indicating potential in malaria treatment (Friedheim & Vogel, 1947).

  • Chemical Synthesis : The compound is useful in chemical synthesis processes, such as the Friedel-Crafts propionylation of veratrole to 3,4-dimethoxypropiophenone (Yadav & More, 2012).

  • Drug Metabolism Studies : Understanding the metabolism of related compounds, like 4-bromo-2,5-dimethoxyphenethylamine, in organisms provides insight into their pharmacokinetics and toxicity (Kanamori et al., 2002).

properties

IUPAC Name

2-amino-1-(3,4-dimethoxyphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3;/h4-7H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRSIBSRFOZTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512851
Record name 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90253-98-8
Record name 2-Amino-1-(3,4-dimethoxyphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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